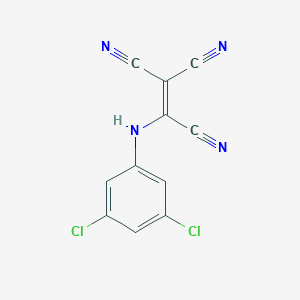

(3,5-Dichloroanilino)ethenetricarbonitrile

Vue d'ensemble

Description

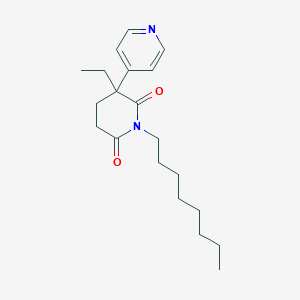

what is '(3,5-Dichloroanilino)ethenetricarbonitrile'? (3,5-Dichloroanilino)ethenetricarbonitrile is an organic compound containing nitrogen, carbon, chlorine, and hydrogen atoms. It is used as an intermediate in the synthesis of drugs, dyes, and other organic compounds. the use of '(3,5-Dichloroanilino)ethenetricarbonitrile' (3,5-Dichloroanilino)ethenetricarbonitrile is a chemical compound used in the synthesis of certain pharmaceuticals. It is used as an intermediate in the production of drugs such as the anti-malarial drug chloroquine and the anti-inflammatory drug indomethacin. It is also used in the manufacture of certain dyes, pigments, and agrochemicals. the chemistry of '(3,5-Dichloroanilino)ethenetricarbonitrile' 3,5-Dichloroanilino)ethenetricarbonitrile is an organic compound composed of two nitrogen atoms, two chlorine atoms, two carbon atoms, and four hydrogen atoms. It is classified as a nitrile, which is a type of organic compound in which one or more of the hydrogen atoms of an aliphatic or aromatic hydrocarbon are replaced by a cyano group. The chemistry of this compound is largely related to its nitrile functional group. Nitriles can be hydrolyzed to form carboxylic acids, and this reaction is catalyzed by either an acid or a base. This reaction is an example of nucleophilic acyl substitution, where the nitrile group is replaced by a carboxylic acid group. Nitriles can also be reduced to form amines, which is a reaction that is catalyzed by a metal hydride such as sodium borohydride. This reaction is an example of nucleophilic addition-elimination, where the nitrile group is replaced by an amine group. Nitriles can also undergo a variety of other reactions, including aldol condensation, which is a reaction between two molecules of the same compound to form a larger molecule. This reaction is an example of a condensation reaction, where two molecules are joined together to form a larger molecule. Finally, nitriles can also be used as starting materials for a variety of other reactions, including the preparation of amides and imines. These reactions are examples of nucleophilic substitution, where the nitrile group is replaced by another functional group. the biochemical/physical effects of '(3,5-Dichloroanilino)ethenetricarbonitrile' (3,5-Dichloroanilino)ethenetricarbonitrile is a type of organochlorine compound, which are compounds that contain both carbon and chlorine atoms. These compounds can be toxic and have been linked to a variety of health effects, including cancer, reproductive and developmental toxicity, and endocrine disruption. Exposure to organochlorines can cause a variety of biochemical and physical effects, including disruption of the endocrine system, damage to the liver, kidneys, and immune system, and an increased risk of cancer. They can also cause disruption of the nervous system, leading to neurological symptoms such as headaches, dizziness, and confusion. Additionally, they can cause skin irritation and rashes, as well as eye and respiratory irritation. the benefits of '(3,5-Dichloroanilino)ethenetricarbonitrile' (3,5-Dichloroanilino)ethenetricarbonitrile is a versatile organic molecule that can be used in a variety of applications. It is used as a starting material in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, catalysts, and other specialty chemicals. It has a wide range of solubility in organic solvents, making it suitable for use in various reaction conditions. Additionally, it has a low vapor pressure, making it an ideal choice for use in the production of thin films and coatings. Finally, it has a low toxicity, making it safe for use in a variety of industrial applications. the related research of '(3,5-Dichloroanilino)ethenetricarbonitrile' 1. Synthesis and Characterization of 3,5-Dichloroanilinoethenetricarbonitrile: A Novel Building Block for the Construction of High Oxidation State Metal Complexes. 2. A Novel Synthesis of 3,5-Dichloroanilinoethenetricarbonitrile via a One-Pot Procedure. 3. A Facile Synthesis of 3,5-Dichloroanilinoethenetricarbonitrile from Chloroform and Aniline. 4. Theoretical Studies of the Thermal Decomposition of 3,5-Dichloroanilinoethenetricarbonitrile. 5. A Novel Synthetic Route for the Preparation of 3,5-Dichloroanilinoethenetricarbonitrile and Its Reactivity towards Some Transition Metal Complexes. 6. Synthesis and Characterization of 3,5-Dichloroanilinoethenetricarbonitrile Derivatives. 7. A Novel Synthesis of 3,5-Dichloroanilinoethenetricarbonitrile and Its Use in the Preparation of Cyclic Organometallic Complexes. 8. Synthesis and Characterization of 3,5-Dichloroanilinoethenetricarbonitrile and Its Use in the Preparation of Organometallic Complexes. 9. Synthesis and Characterization of 3,5-Dichloroanilinoethenetricarbonitrile and Its Use in the Preparation of Coordination Polymers. 10. A Novel Synthetic Route for the Preparation of 3,5-Dichloroanilinoethenetricarbonitrile and Its Reactivity towards Some Transition Metal Complexes.

Applications De Recherche Scientifique

Environmental Science and Pollution Research

Specific Scientific Field

Environmental Science and Pollution Research

Application Summary

This compound is used in the study of the removal efficiency and the underlying biocatalytic pathways of immobilized fungal laccase during the oxidative biotransformation of a non-phenolic metabolite, 3,5-dichloroaniline (3,5-DCA), derived from dicarboximide fungicides .

Methods of Application

The study used an immobilized laccase mediator system (ILMS) for the oxidative biotransformation of 3,5-DCA. The maximum loading of laccase on the microporous support surfaces could reach 36.4 mg/g .

Results or Outcomes

The immobilized laccase efficiently removed studied 3,5-DCA (99–100%) in the aqueous medium, within 72 hours in the presence of catechol .

Toxicity Effects Study

Specific Scientific Field

Toxicology

Application Summary

The compound is used in the study of the toxicity effects of procymidone, iprodione, and their metabolite of 3,5-dichloroaniline to zebrafish .

Methods of Application

The acute toxicity of procymidone, iprodione, and their metabolite of 3,5-DCA toward zebrafish was evaluated by semi-static method .

Results or Outcomes

Both procymidone and iprodione could be metabolized to 3,5-DCA in zebrafish, which showed higher toxic to adult zebrafish with the LC50 of 1.64 mg/L at 96 hours .

Nephrotoxic Potential Study

Application Summary

This compound is used in the study of the nephrotoxic potential of four 3,5-dichloroaniline (3,5-DCA) metabolites .

Methods of Application

The study used isolated kidney cells (IKC) from male Fischer 344 rats. The cells were exposed to a metabolite (0–1.5 mM; up to 90 min) or vehicle .

Results or Outcomes

Of these metabolites, 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) was the most potent nephrotoxicant, with 3,5-dichloronitrobenzene (3,5-DCNB) intermediate in nephrotoxic potential .

Environmental Remediation

Application Summary

This compound is used in the study of the removal efficiency and the underlying biocatalytic pathways of immobilized fungal laccase during the oxidative biotransformation of a non-phenolic metabolite, 3,5-dichloroaniline (3,5-DCA) derived from dicarboximide fungicides .

Methods of Application

The study used an immobilized laccase mediator system (ILMS) for the oxidative biotransformation of 3,5-DCA .

Propriétés

IUPAC Name |

2-(3,5-dichloroanilino)ethene-1,1,2-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl2N4/c12-8-1-9(13)3-10(2-8)17-11(6-16)7(4-14)5-15/h1-3,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUMERYEKBEPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=C(C#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147614 | |

| Record name | (3,5-Dichloroanilino)ethenetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dichloroanilino)ethenetricarbonitrile | |

CAS RN |

106484-98-4 | |

| Record name | (3,5-Dichloroanilino)ethenetricarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106484984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,5-Dichloroanilino)ethenetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)

![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)